molecular formula C12H11N3O B12524169 Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile

Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile

Cat. No.: B12524169
M. Wt: 213.23 g/mol
InChI Key: HSZUUHDFBCLUOX-UHFFFAOYSA-N
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Description

Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and an acetonitrile group attached to an isoindoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile typically involves the reaction of isoindoline derivatives with acetonitrile under specific conditions. One common method involves the catalytic hydrogenation of α-amino enones, which can be prepared from the corresponding diketones . The reaction conditions often require the use of a base, such as a proton sponge, and a catalyst, such as triflic anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The amino and acetonitrile groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-ethyl-3-hydroxyisoindole-1-carboximidoyl cyanide

InChI

InChI=1S/C12H11N3O/c1-2-15-11(10(14)7-13)8-5-3-4-6-9(8)12(15)16/h3-6,14,16H,2H2,1H3

InChI Key

HSZUUHDFBCLUOX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C=CC=CC2=C1O)C(=N)C#N

Origin of Product

United States

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